molecular formula C6H5ClN4O2 B11901104 8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione

8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione

Cat. No.: B11901104
M. Wt: 200.58 g/mol
InChI Key: VCGYRTKLCVLRBP-UHFFFAOYSA-N
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Description

8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of a chloromethyl group attached to the purine ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione typically involves the chloromethylation of a purine derivative. One common method is the reaction of 8-hydroxymethylpurine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

8-Hydroxymethylpurine+SOCl2This compound+HCl+SO2\text{8-Hydroxymethylpurine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 8-Hydroxymethylpurine+SOCl2​→this compound+HCl+SO2​

This reaction requires careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Nucleophilic Substitution: Products include azidomethylpurine, thiocyanatomethylpurine, and alkoxymethylpurine.

    Oxidation: Products include formylpurine and carboxypurine.

    Reduction: The major product is methylpurine.

Scientific Research Applications

8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and nucleoside analogs.

    Biology: The compound is used in studies of enzyme mechanisms and as a probe for investigating nucleic acid interactions.

    Industry: The compound is utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins or nucleotides in DNA and RNA, leading to the inhibition of enzymatic activity or disruption of nucleic acid function. This property makes it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methyl-1H-purine-2,6(3H,9H)-dione
  • 8-Bromomethyl-1H-purine-2,6(3H,9H)-dione
  • 8-Hydroxymethyl-1H-purine-2,6(3H,9H)-dione

Uniqueness

8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. The chloromethyl group is more reactive towards nucleophiles than the methyl or hydroxymethyl groups, making it a versatile intermediate in organic synthesis and a potent biochemical tool.

Properties

Molecular Formula

C6H5ClN4O2

Molecular Weight

200.58 g/mol

IUPAC Name

8-(chloromethyl)-3,7-dihydropurine-2,6-dione

InChI

InChI=1S/C6H5ClN4O2/c7-1-2-8-3-4(9-2)10-6(13)11-5(3)12/h1H2,(H3,8,9,10,11,12,13)

InChI Key

VCGYRTKLCVLRBP-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC2=C(N1)C(=O)NC(=O)N2)Cl

Origin of Product

United States

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